Mass Shift Advantage Over Singly-Labeled Analogs
L-Cysteine-13C3,15N,d3 provides a nominal mass shift of M+7 relative to unlabeled L-cysteine (M0), which substantially exceeds the mass increments of commonly used alternative internal standards: L-cysteine-15N,d3 (M+4), L-cysteine-13C3,15N (M+4), L-cysteine-15N (M+1), and L-cysteine-13C1 (M+1). The M+4 analogs, while commercially available, reside in a mass range where interference from the natural M+3 and M+4 isotopologues of the unlabeled analyte can occur when analytes contain sulfur (due to the ~4.2% natural abundance of 34S) . The M+7 mass shift positions the internal standard signal in a region of the mass spectrum with negligible contribution from the natural isotopic envelope of unlabeled cysteine, thereby enabling unambiguous peak assignment and reducing systematic quantification error [1].
| Evidence Dimension | Nominal mass shift relative to unlabeled L-cysteine (M0) |
|---|---|
| Target Compound Data | M+7 (Δm = +7.057 Da monoisotopic) |
| Comparator Or Baseline | L-Cysteine-15N,d3: M+4; L-Cysteine-13C3,15N: M+4; L-Cysteine-15N: M+1; L-Cysteine-13C1: M+1; Unlabeled L-cysteine: M0 |
| Quantified Difference | M+7 provides ≥3 Da additional mass separation versus M+4 analogs; ≥6 Da versus M+1 analogs |
| Conditions | ESI-MS or ESI-MS/MS; nominal mass calculation based on molecular formulas: unlabeled (C3H7NO2S, 121.02 Da); M+7 (13C3H4D315NO2S, 128.05 Da); M+4 (13C3H7NO2S or C3H4D315NO2S, 125.03 Da) |
Why This Matters
The larger mass shift reduces isotopic cross-talk with the analyte's natural isotopic envelope, a critical requirement for accurate quantification at sub-ng/mL concentrations in complex biological matrices.
- [1] ChemSpider. L-Cysteine-13C3,15N,2,3,3-d3 entry. Monoisotopic mass 128.045685 Da. Accessed 2026. View Source
